
1-Méthylindole-3-acétonitrile
Vue d'ensemble
Description
1-Methylindole-3-acetonitrile is a chemical compound with the molecular formula C11H10N2 . It is a derivative of indole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of 1-Methylindole-3-acetonitrile and its derivatives has been a subject of research in recent years . For instance, 1-Methylindole-3-carboxaldehyde, a related compound, can be used in the synthesis of (Z)-3-(1-methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile, via base-catalyzed condensation with thiophene-3-acetonitrile .Molecular Structure Analysis
The molecular structure of 1-Methylindole-3-acetonitrile consists of a bicyclic indole ring attached to an acetonitrile group . The molecular weight is 170.210 Da .Physical And Chemical Properties Analysis
1-Methylindole-3-acetonitrile has a molecular weight of 170.21000, a density of 1.06 g/cm3, a boiling point of 354.5ºC at 760 mmHg, and a melting point of 58-59℃ .Applications De Recherche Scientifique
Synthèse de Nitrooléfines et de β-Nitroalcools
Le 1-Méthylindole-3-acétonitrile est utilisé comme réactif dans la préparation de nitrooléfines et de β-nitroalcools par le biais de réactions de Henry assistées par micro-ondes ou ultrasons. Ces composés sont précieux dans diverses synthèses chimiques en raison de leur réactivité et de leurs applications potentielles en pharmacie .
Synthèse de Quinolinones
Ce composé sert de réactif dans la synthèse de quinolinones via une réaction d'Ugi à trois composants. Les quinolinones sont une classe de composés organiques aromatiques hétérocycliques présentant plusieurs propriétés pharmacologiques, notamment des activités antivirales, antibactériennes et anticancéreuses .
Inhibiteurs de la Protéase du Virus de la Dengue
Il est également utilisé dans la synthèse d'α-cétoamides, qui agissent comme inhibiteurs de la protéase du virus de la dengue. Ces inhibiteurs ont montré une activité antivirale en culture cellulaire, ce qui les rend importants pour la recherche thérapeutique contre la dengue .
Synthèse d'Indole de Fischer
Le this compound peut être impliqué dans la synthèse d'indole de Fischer, une méthode utilisée pour produire des dérivés d'indole optiquement actifs. Ces dérivés ont diverses applications, y compris la chimie médicinale et la science des matériaux .
Réactions de Cycloaddition
Le composé trouve son utilité dans les réactions de cycloaddition, telles que la réaction de cycloaddition formelle [4+3] entre les 1,3-diène-1-carbamates et les 3-indolylméthanols. Ce type de réaction est important pour la construction d'architectures moléculaires complexes que l'on trouve dans les produits naturels et les produits pharmaceutiques .
Potentiel Biologique des Dérivés d'Indole
Les dérivés d'indole, y compris ceux dérivés du this compound, ont des applications biologiques et cliniques diverses. Ils servent de noyaux parents pour divers composés naturels comme le tryptophane et sont impliqués dans la production d'hormones végétales telles que l'acide indole-3-acétique .
Orientations Futures
Propriétés
IUPAC Name |
2-(1-methylindol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAXZZYQEUESTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442994 | |
| Record name | 1-Methylindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51584-17-9 | |
| Record name | 1-Methylindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methyl-1H-indol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anti-inflammatory mechanisms of hydroxylated 1-Methylindole-3-acetonitrile derivatives?
A: Research suggests that hydroxylated derivatives of 1-Methylindole-3-acetonitrile, specifically 7-hydroxyl-1-methylindole-3-acetonitrile, exhibit anti-inflammatory effects by targeting macrophages. This compound is believed to destabilize mPGES-1 mRNA and suppress NF-κB activation, both crucial components of the inflammatory response pathway. []
Q2: Could hydroxylated 1-Methylindole-3-acetonitrile derivatives be beneficial in treating inflammatory bowel disease (IBD)?
A: Preliminary research indicates that 7-hydroxyl-1-methylindole-3-acetonitrile shows promise in alleviating intestinal mucosal damage associated with inflammation in a mouse model of colitis induced by dextran sulfate sodium (DSS). [] While further research is necessary, these findings suggest potential therapeutic applications for IBD.
Q3: Are there any protective effects of hydroxylated 1-Methylindole-3-acetonitrile derivatives against chemotherapy-induced side effects?
A: Studies indicate that 6-hydroxy-1-methylindole-3-acetonitrile might offer protection against cisplatin-induced oxidative nephrotoxicity, a common side effect of cisplatin chemotherapy. This protective effect is suggested to occur through the modulation of Nrf2 activity. [] Further research is needed to confirm these findings and explore potential clinical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
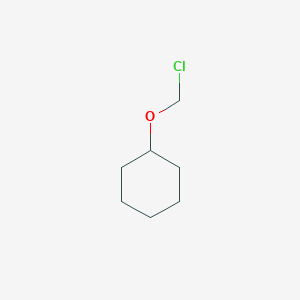
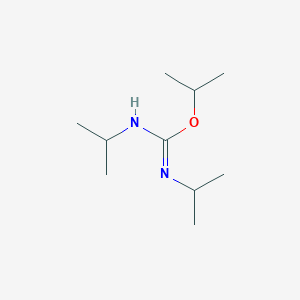
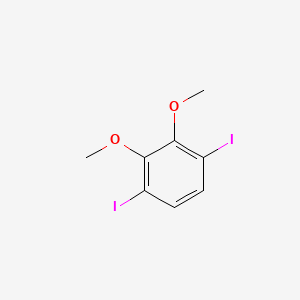
 (tricyclohexylphosphine)ruthenium(II)](/img/structure/B1589754.png)
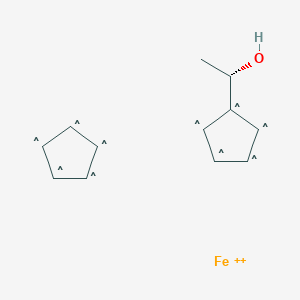
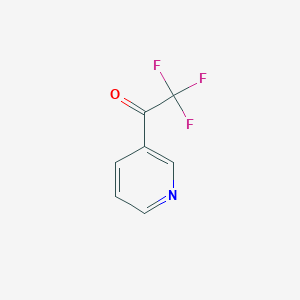
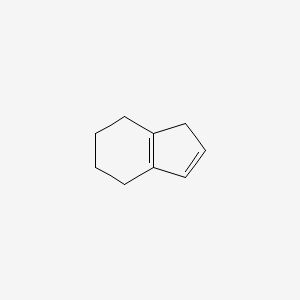
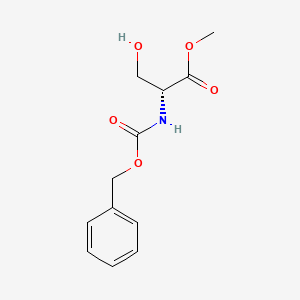
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)
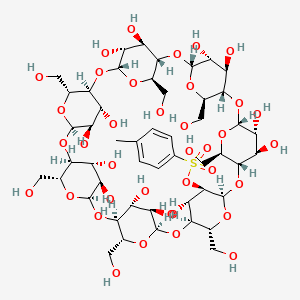
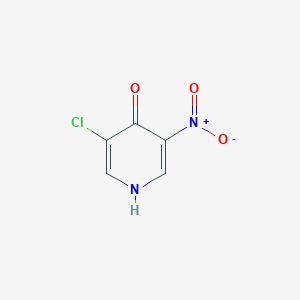
![Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile](/img/structure/B1589770.png)


